3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
3-[(4-Ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-4-carboxylic acid derivative characterized by a sulfonyl-linked 4-ethylpiperazine group at position 3 and a 2-methylbenzyl substituent at position 1 of the pyrazole ring (Figure 1). The sulfonamide and piperazine moieties may enhance solubility and receptor binding, while the 2-methylbenzyl group could influence lipophilicity and pharmacokinetics.
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)sulfonyl-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-3-20-8-10-22(11-9-20)27(25,26)17-16(18(23)24)13-21(19-17)12-15-7-5-4-6-14(15)2/h4-7,13H,3,8-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFWGZMGJVZYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrazole-4-carboxylic acid core with multiple analogs, differing primarily in substituents at positions 1 and 3. Key structural comparisons include:
Key Observations :
Physicochemical Properties
Predicted or reported properties of selected pyrazole-4-carboxylic acid derivatives:
Analysis :
Pharmacological Data
While direct data for the target compound is absent in the provided evidence, inferences can be drawn from structurally related analogs:
Implications for Target Compound :
- The sulfonamide group may confer enzyme inhibitory activity (e.g., carbonic anhydrase or kinase inhibition).
Challenges :
- The bulky 4-ethylpiperazinyl sulfonyl group may require optimized coupling conditions to avoid steric hindrance.
- Regioselectivity during pyrazole formation must be controlled to ensure proper substitution patterns.
Biological Activity
3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, characterized by its unique structure and potential therapeutic applications. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.5 g/mol. The structure includes a pyrazole ring, a sulfonamide group, and an ethylpiperazine moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O4S |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1251708-79-8 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide group enhances its interaction with target proteins through hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity.
Enzyme Inhibition
Research indicates that compounds similar to this pyrazole derivative often act as enzyme inhibitors. For instance, they may target neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. Inhibitors in this class have shown varying degrees of activity based on structural modifications, suggesting that the presence of specific functional groups can enhance or diminish their efficacy .
Case Studies
In a study examining various pyrazole derivatives, it was found that compounds with similar structural features exhibited significant inhibitory activity against NA. For example, derivatives containing electron-withdrawing groups demonstrated enhanced potency compared to their electron-donating counterparts .
Additionally, molecular docking studies revealed that the binding interactions between these compounds and NA are mediated by key hydrogen bonds with active site residues, which are essential for their inhibitory action .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can lead to significant changes in enzyme inhibition potency. For instance, compounds with bulky or electron-withdrawing groups at specific positions on the phenyl ring have been shown to enhance inhibitory effects against NA .
Experimental Findings
Several studies have quantitatively assessed the biological activity of related pyrazole compounds:
| Compound | Inhibition (%) at 10 μM |
|---|---|
| Pyrazole Derivative A | 52.31% |
| Pyrazole Derivative B | 60.91% |
| Pyrazole Derivative C | 72.80% |
These results highlight the potential of modifying structural components to enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
